molecular formula C10H11NO3 B1449198 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid CAS No. 933727-06-1

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid

Cat. No.: B1449198
CAS No.: 933727-06-1
M. Wt: 193.2 g/mol
InChI Key: HUCSBOCFVLJDPW-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
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Biological Activity

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid is a compound of interest due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its pharmacological potential, particularly in anticancer and neuroprotective applications.

Chemical Structure and Properties

The molecular formula for this compound is C11H13NO3C_{11}H_{13}NO_3. Its structure features a benzoxazepine ring which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of this compound. For instance, a series of (RS)-1- or 3-(1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and purines were synthesized and tested against the MCF-7 breast cancer cell line. The most potent compound in this series exhibited an IC50 value of 0.67 μM, indicating significant antiproliferative activity .

The mechanism underlying the anticancer activity appears to involve modulation of apoptosis regulatory pathways. cDNA microarray analysis revealed that these compounds may influence gene expression related to cell survival and death .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. A study indicated that derivatives of this compound could provide neuroprotective effects in models of brain injury. Specifically, they were evaluated for their ability to mitigate damage caused by excitotoxicity in neonatal brain injury models .

Case Study: Neuroprotection in Animal Models

In experiments involving magnesium-deficient mice—a model responsive to neuroprotective agents—FMOC-L-leucine (a derivative) demonstrated protective effects against audiogenic seizures. This suggests that targeting similar pathways could be beneficial for developing treatments for neurodegenerative conditions .

Summary of Biological Activities

Activity Description Reference
AnticancerSignificant antiproliferative effects on MCF-7 cells; IC50 = 0.67 μM
NeuroprotectionProtective effects against excitotoxic damage in brain injury models

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Research indicates that derivatives of benzoxazepine compounds exhibit significant pharmacological activities. Specifically, 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid has been studied for its potential as:

  • Antidepressants : Certain benzoxazepine derivatives have shown effectiveness in modulating neurotransmitter systems associated with mood regulation.
  • Antipsychotic Agents : The structural characteristics of this compound suggest it may interact with dopamine receptors, making it a candidate for further investigation in treating schizophrenia and related disorders.

Case Study Insights
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzoxazepine and evaluated their binding affinities to serotonin receptors. Results indicated that modifications at the carboxylic acid position enhanced receptor affinity and selectivity .

Material Science

Polymer Chemistry
The compound can serve as a building block in the synthesis of advanced polymers. Its unique structure allows for:

  • Cross-linking Agents : Utilized in creating thermosetting plastics that exhibit improved thermal stability and mechanical properties.
  • Coatings and Adhesives : The incorporation of benzoxazepine into coatings can enhance adhesion properties and resistance to environmental degradation.

Research Findings
A study highlighted the use of this compound in developing high-performance coatings. The results demonstrated improved scratch resistance and durability compared to traditional polymer systems .

Synthetic Organic Chemistry

Synthetic Pathways
The compound serves as an important intermediate in organic synthesis. Its versatility allows for:

  • Synthesis of Complex Molecules : Used as a precursor in the synthesis of various heterocyclic compounds which are valuable in drug discovery.
  • Functionalization Reactions : The carboxylic acid group can be easily modified to introduce various functional groups, expanding the range of potential applications.

Experimental Applications
In laboratory settings, chemists have successfully employed this compound in multi-step synthesis protocols to produce novel heterocycles with potential bioactivity .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntidepressants, Antipsychotic AgentsEnhanced receptor affinity with structural modifications
Material ScienceCross-linking Agents, CoatingsImproved mechanical properties and durability
Synthetic Organic ChemistryPrecursor for complex moleculesSuccessful multi-step synthesis protocols

Properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-10(13)7-1-2-9-8(5-7)6-11-3-4-14-9/h1-2,5,11H,3-4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCSBOCFVLJDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.